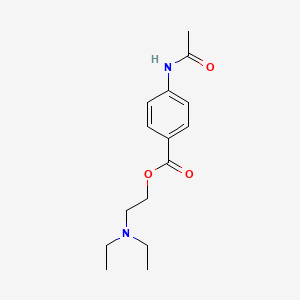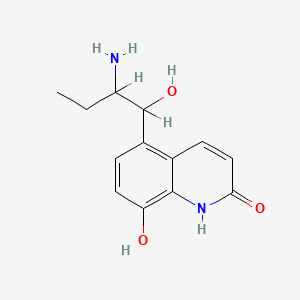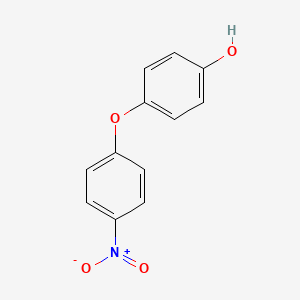
3,4-Dihydro-2H-1,4-Benzothiazin
Übersicht
Beschreibung
3,4-Dihydro-2H-1,4-benzothiazine, also known as 3,4-Dihydro-2H-1,4-benzothiazine, is a useful research compound. Its molecular formula is C8H9NS and its molecular weight is 151.23 g/mol. The purity is usually 95%.
The exact mass of the compound 3,4-Dihydro-2H-1,4-benzothiazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,4-Dihydro-2H-1,4-benzothiazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dihydro-2H-1,4-benzothiazine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Eigenschaften
3,4-Dihydro-2H-1,4-Benzothiazin: Derivate wurden synthetisiert und auf ihre antibakterielle Aktivität hin untersucht. Diese Verbindungen haben vielversprechende Ergebnisse gegen verschiedene Mikroorganismen gezeigt, was sie zu potenziellen Kandidaten für die Entwicklung neuer antibakterieller Wirkstoffe macht .
Entzündungshemmende und Schmerzstillende Anwendungen
Der Benzothiazin-Kern ist bekannt für seine entzündungshemmenden und schmerzlindernden Eigenschaften. Die Forschung hat diese Derivate ausgiebig auf ihre potenzielle Anwendung bei der Behandlung von Entzündungen und Schmerzen untersucht .
Antikrebsaktivität
Neuartige Derivate von This compound wurden als potenzielle Antikrebsmittel entwickelt und synthetisiert. Diese Verbindungen haben eine moderate bis gute Wirksamkeit gegen verschiedene Krebszelllinien gezeigt, was ihr Potenzial als Leitstrukturen für eine weitere strukturelle Optimierung aufzeigt .
Pflanzenschutzmittel
Aufgrund ihrer biologischen Aktivität werden Benzothiazin-Derivate auch im Agrarbereich erforscht. Sie wurden als Herbizide und Fungizide eingesetzt und tragen zum Schutz von Nutzpflanzen vor verschiedenen Pilzkrankheiten und unerwünschtem Bewuchs bei .
Pharmazeutische Zwischenprodukte
Diese Verbindungen dienen als wichtige Zwischenprodukte in der pharmazeutischen Synthese. Ihre Reaktivität und ihre strukturellen Merkmale machen sie für die Herstellung einer breiten Palette pharmakologisch aktiver Moleküle geeignet .
Anwendungen in der Gummiindustrie
In der Gummiindustrie werden Benzothiazin-Derivate als Stabilisatoren während des Vulkanisationsprozesses eingesetzt. Sie tragen dazu bei, die Qualität und Haltbarkeit von Gummiprodukten zu verbessern .
Korrosionsschutz
Die chemische Struktur von Benzothiazin-Derivaten macht sie zu wirksamen Korrosionsschutzmitteln. Sie werden zum Schutz von Metallen vor Korrosion verwendet, insbesondere in rauen Industrieumgebungen .
Farbstoff- und Pigmentsynthese
This compound: wird als Rohstoff und Zwischenprodukt bei der Synthese von Farbstoffen und Pigmenten verwendet. Seine Derivate tragen zu den Farbeigenschaften verschiedener Materialien bei .
Wirkmechanismus
Target of Action
3,4-Dihydro-2H-1,4-benzothiazine is a heterocyclic compound that has been found to exhibit a range of biological activitiesIt has been reported that benzothiazine derivatives, which include 3,4-dihydro-2h-1,4-benzothiazine, have shown potent anti-inflammatory, analgesic, antimicrobial, anti-viral, herbicidal, fungicidal, and anticarcinogenic properties . These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
For instance, some benzothiazine derivatives have been found to inhibit enzymes, thereby disrupting the biochemical pathways they are involved in .
Biochemical Pathways
These could include pathways involved in inflammation, pain sensation, microbial growth, viral replication, plant growth, fungal development, and cancer progression .
Result of Action
The molecular and cellular effects of 3,4-Dihydro-2H-1,4-benzothiazine’s action depend on its specific targets and the biochemical pathways it affects. Given its reported biological activities, the compound may lead to reduced inflammation, alleviation of pain, inhibition of microbial growth, suppression of viral replication, retardation of plant growth, prevention of fungal development, and inhibition of cancer cell proliferation .
Safety and Hazards
Zukünftige Richtungen
The future directions of research on 3,4-Dihydro-2H-1,4-benzothiazine include the development of an efficient general and enantioselective synthetic technology giving access to a range of such heterocycles . Other studies have focused on the design and synthesis of novel 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides-based Strobilurins as potent fungicide candidates .
Biochemische Analyse
Biochemical Properties
3,4-Dihydro-2H-1,4-benzothiazine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antibacterial properties by interacting with bacterial enzymes, thereby inhibiting their activity . Additionally, 3,4-Dihydro-2H-1,4-benzothiazine can bind to proteins involved in inflammatory pathways, reducing inflammation . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or protein.
Cellular Effects
The effects of 3,4-Dihydro-2H-1,4-benzothiazine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3,4-Dihydro-2H-1,4-benzothiazine has been found to affect the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to cope with oxidative damage . It also impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 3,4-Dihydro-2H-1,4-benzothiazine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and inhibit or activate their activity. For instance, the compound has been shown to inhibit the activity of certain bacterial enzymes by binding to their active sites . Additionally, 3,4-Dihydro-2H-1,4-benzothiazine can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 3,4-Dihydro-2H-1,4-benzothiazine can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to 3,4-Dihydro-2H-1,4-benzothiazine has been observed to cause changes in cellular function, such as alterations in cell proliferation and apoptosis rates . These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 3,4-Dihydro-2H-1,4-benzothiazine vary with different dosages in animal models. At low doses, the compound has been found to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, 3,4-Dihydro-2H-1,4-benzothiazine can cause toxic or adverse effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
3,4-Dihydro-2H-1,4-benzothiazine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects.
Transport and Distribution
The transport and distribution of 3,4-Dihydro-2H-1,4-benzothiazine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, 3,4-Dihydro-2H-1,4-benzothiazine can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 3,4-Dihydro-2H-1,4-benzothiazine is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s ability to interact with its target biomolecules and exert its biological effects.
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-1,4-benzothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBLSBDJIKMXNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184811 | |
| Record name | 2,3-Dihydro-1,4-benzothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3080-99-7 | |
| Record name | 2,3-Dihydro-1,4-benzothiazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003080997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-1,4-benzothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1,4-benzothiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,4-dihydro-2H-1,4-benzothiazine?
A1: The molecular formula of 3,4-dihydro-2H-1,4-benzothiazine is C8H9NS. Its molecular weight is 151.22 g/mol.
Q2: Are there efficient synthetic routes for 3,4-dihydro-2H-1,4-benzothiazine derivatives?
A2: Yes, several synthetic approaches have been reported. One common method involves the cyclization of alkyl 2-haloacetamidophenyl sulfides. [] Other strategies utilize palladium-copper catalyzed reactions [, ], acid-catalyzed cyclizations of N-(2,2-dialkoxyethyl)-3,4-dihydro-2H-1,4-benzothiazines [, ], and domino reactions of ω-nitroalkenes catalyzed by MoO2Cl2(dmf)2. [, ]
Q3: What spectroscopic techniques are used to characterize these compounds?
A3: Researchers employ various techniques including NMR spectroscopy, especially 2D 1H NMR-NOESY experiments to determine the structure of pyrrolobenzothiazine derivatives. [, ] X-ray diffraction analysis is also used for structural elucidation. [, ] Other methods like EIMS and 1H-NMR are used for characterizing benzothiazine derivatives. []
Q4: Can the 3,4-dihydro-2H-1,4-benzothiazine scaffold be further modified?
A4: Yes, the core structure is amenable to various modifications. For instance, 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazines can be metalated and subsequently reacted with electrophiles. [] Additionally, researchers have explored the synthesis of 2-aryl- and 2-pyridyl-substituted 3-oxo-3,4-dihydro-2H-1,4-benzothiazines. [, ]
Q5: Have any unexpected reactions involving 3,4-dihydro-2H-1,4-benzothiazines been reported?
A5: Interestingly, the use of Grubbs' second-generation catalyst in ring-closing reactions of diene precursors led to the unexpected formation of 2-allyl-3,4-dihydro-2H-1,4-benzothiazines instead of the anticipated benzothiazocines. [, ]
Q6: Do 3,4-dihydro-2H-1,4-benzothiazine derivatives possess any notable biological activities?
A6: Yes, this class of compounds exhibits a range of biological activities. Some derivatives have shown potential as antiarrhythmic and hypertensive agents. [] Others have demonstrated antimicrobial activity, particularly against Gram-positive bacteria and fungi. [, , , ] Notably, 3-phenyl-N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-1,4-benzothiazine displayed significant antifungal activity against Aspergillus niger, surpassing the potency of miconazole. [, ]
Q7: Has the structure-activity relationship (SAR) of these compounds been explored?
A7: Yes, studies have investigated the impact of structural modifications on biological activity. For example, the presence of fluorine atoms in 3,4-dihydro-2H-1,4-benzothiazine-1,1-dioxide derivatives influenced their antiarrhythmic and hypertensive effects. [] Moreover, the type and position of substituents on the benzothiazine ring significantly affect their antimicrobial potency. []
Q8: What about their potential as corrosion inhibitors?
A9: Studies using electrochemical techniques like weight loss measurements, potentiodynamic polarization, and EIS have demonstrated the corrosion inhibition properties of some benzothiazine derivatives on mild steel in acidic media. [, ] The inhibition efficiency was found to be dependent on the concentration and structure of the benzothiazine derivative.
Q9: Have computational methods been applied to study 3,4-dihydro-2H-1,4-benzothiazines?
A10: Absolutely. Density functional theory (DFT) calculations have been employed to correlate the molecular structure of benzothiazine derivatives with their corrosion inhibition efficiencies. [, ] This approach helps to understand the relationship between electronic properties and inhibitory activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
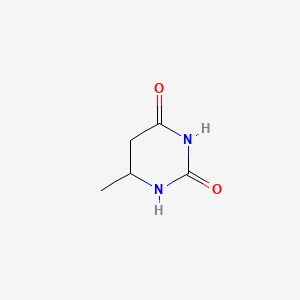
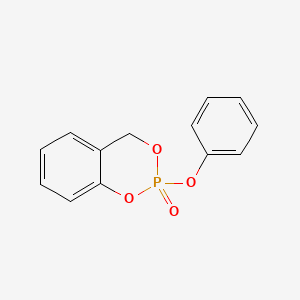

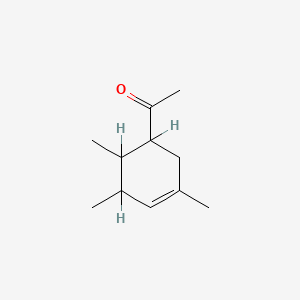
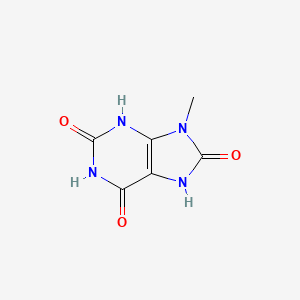


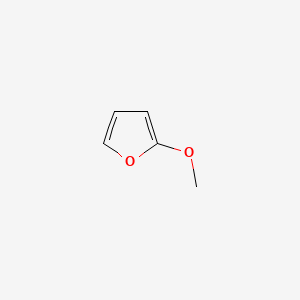
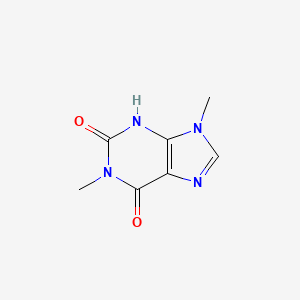
![2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1219532.png)
